2-(3,4-dimethylphenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one
Description
The compound 2-(3,4-dimethylphenyl)-5-[3-oxo-3-(piperidin-1-yl)propyl]-4H,5H-pyrazolo[1,5-a]pyrazin-4-one is a heterocyclic molecule featuring a pyrazolo[1,5-a]pyrazin-4-one core. This scaffold is notable for its fused bicyclic structure, which is often associated with diverse biological activities, including kinase inhibition and antimicrobial effects . Key structural elements include:
- A 3,4-dimethylphenyl group at position 2, contributing hydrophobic interactions.
- A 3-oxo-3-(piperidin-1-yl)propyl chain at position 5, introducing a polar, nitrogen-rich substituent that may enhance solubility and receptor binding.
Properties
IUPAC Name |
2-(3,4-dimethylphenyl)-5-(3-oxo-3-piperidin-1-ylpropyl)pyrazolo[1,5-a]pyrazin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O2/c1-16-6-7-18(14-17(16)2)19-15-20-22(28)25(12-13-26(20)23-19)11-8-21(27)24-9-4-3-5-10-24/h6-7,12-15H,3-5,8-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQTVJZXELXOMGP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CCC(=O)N4CCCCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes structural analogs and their key features, based on evidence from patents, synthesis studies, and pharmacological evaluations:
Key Structural and Functional Differences:
Pyrido[1,2-a]pyrimidinones (EU-2023/39 derivatives) lack the pyrazole ring, reducing conformational rigidity compared to the target compound .
Substituent Effects :
- The 3,4-dimethylphenyl group in the target compound provides steric bulk and hydrophobicity, contrasting with the electron-deficient dinitrophenyl group in MK49, which may hinder cellular uptake .
- Piperidine vs. Piperazine : Piperidine in the target compound lacks the additional nitrogen found in piperazine (e.g., 1326856-28-3), reducing hydrogen-bonding capacity but improving metabolic stability .
Synthetic Routes :
- MK85 is synthesized via a one-pot condensation of nitriles and esters, whereas the target compound likely requires multi-step functionalization of the pyrazolo[1,5-a]pyrazin-4-one core .
Research Findings and Implications
Biological Activity Trends :
- Compounds with piperazine substituents (e.g., 1326856-28-3) show moderate antimicrobial activity in analogs, but their susceptibility to oxidation may limit therapeutic utility .
- Dimethylphenyl groups (target compound) are associated with improved binding to hydrophobic enzyme pockets in kinase inhibition studies .
- Unresolved Questions: Limited data exist on the target compound’s in vivo pharmacokinetics. Comparative studies with MK85 (which has a trifluoromethylphenyl group) could clarify the impact of halogenation vs. alkylation on bioavailability .
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